Product packaging for Ethyl 4-(ethylamino)benzoate(Cat. No.:CAS No. 42265-58-7)

Ethyl 4-(ethylamino)benzoate

Cat. No.: B1605500
CAS No.: 42265-58-7
M. Wt: 193.24 g/mol
InChI Key: GDIMKVMLVSCQJB-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylamino)benzoate (CAS 42265-58-7) is an ester derivative of 4-aminobenzoate with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is primarily utilized in pharmaceutical research, where it has been identified as a process-related impurity in the synthesis of Proparacaine Hydrochloride, a local anesthetic used in ophthalmology . Understanding and controlling such impurities is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . Its key physicochemical properties include a density of approximately 1.074 g/cm³ and a predicted boiling point of 308.1°C at 760 mmHg . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1605500 Ethyl 4-(ethylamino)benzoate CAS No. 42265-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(ethylamino)benzoate
Source PubChem
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InChI

InChI=1S/C11H15NO2/c1-3-12-10-7-5-9(6-8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMKVMLVSCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9068378
Record name Benzoic acid, 4-(ethylamino)-, ethyl ester
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42265-58-7
Record name Benzoic acid, 4-(ethylamino)-, ethyl ester
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Record name Benzoic acid, 4-(ethylamino)-, ethyl ester
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Record name Benzoic acid, 4-(ethylamino)-, ethyl ester
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Record name Benzoic acid, 4-(ethylamino)-, ethyl ester
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Record name Ethyl 4-(ethylamino)benzoate
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 4-(ethylamino)benzoate

The most direct and established method for synthesizing this compound is through the N-alkylation of its primary amine precursor, Ethyl 4-aminobenzoate (B8803810) (also known as benzocaine). This process involves the introduction of an ethyl group onto the nitrogen atom of the amino group.

A common approach is the reaction of Ethyl 4-aminobenzoate with an ethylating agent, such as ethyl bromide, in the presence of a base. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C) for an extended period (12–24 hours) to ensure completion. The base, for instance, potassium carbonate (K₂CO₃), serves to deprotonate the amino group, increasing its nucleophilicity to facilitate the attack on the ethylating agent.

The precursor, Ethyl 4-aminobenzoate, can be synthesized through several well-documented routes. One method is the Fischer esterification of 4-aminobenzoic acid using ethanol (B145695) in the presence of an acid catalyst. A high-yield variation of this involves using thionyl chloride in absolute ethanol. This reaction is carefully controlled at a low temperature (8–14°C) during the addition of thionyl chloride before being refluxed, achieving yields as high as 92.7%.

Another prominent route to Ethyl 4-aminobenzoate starts from 4-nitrobenzoic acid or its ethyl ester. The nitro group is reduced to a primary amine. This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. orgsyn.orggoogle.com An alternative method involves using indium powder in an aqueous solution of ammonium (B1175870) chloride, which provides a safer alternative to flammable hydrogenation catalysts. orgsyn.org This reaction proceeds by heating the mixture of ethyl 4-nitrobenzoate (B1230335) and indium powder at reflux for approximately 2.5 hours, yielding the product after purification. orgsyn.org

Table 1: Established Synthetic Routes for Ethyl 4-aminobenzoate (Precursor)
Starting MaterialKey Reagents/CatalystReaction TypeReported YieldReference
4-Aminobenzoic acidThionyl chloride, EthanolEsterificationup to 92.7%
Ethyl 4-nitrobenzoateIndium powder, NH₄Cl, Ethanol/WaterNitro Group Reduction90% orgsyn.org
4-Nitrobenzoic acidSolid acid catalyst (for esterification), Pd/C, H₂ (for hydrogenation)Esterification & Hydrogenation>99.5% google.com

Novel Approaches in the Synthesis of N-Substituted Ethyl Aminobenzoates

Research into N-substituted aminobenzoates is driven by the need for new compounds with tailored properties. This has led to the development of novel synthetic strategies beyond simple alkylation, including advanced condensation and catalyzed reactions.

Modern synthetic design often employs multi-step pathways involving sequential alkylation and esterification to create diverse libraries of aminobenzoate derivatives. For instance, in the design of new local anesthetics, 4-aminobenzoic acid is first N-alkylated, and the resulting N-alkyl-4-aminobenzoic acid is subsequently esterified. rsc.org This stepwise approach allows for the introduction of a wide variety of alkyl and ester groups to fine-tune the molecule's biological activity. rsc.org The alkylation step can be performed by refluxing the starting aminobenzoic acid with an alkyl halide in a solvent like DMF, using a base such as sodium carbonate and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Condensation reactions provide a powerful tool for derivatizing the amino group of ethyl aminobenzoates. A notable example is reductive amination, where Ethyl 4-aminobenzoate is condensed with an aldehyde, such as 4-(dimethylamino)benzaldehyde, to form an intermediate imine (Schiff base). This imine is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the corresponding secondary amine. This method is advantageous for its mild reaction conditions, typically proceeding at room temperature in methanol (B129727).

Another derivatization strategy involves converting Ethyl 4-aminobenzoate into its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. orientjchem.org This 4-aminobenzohydrazide (B1664622) serves as a versatile intermediate that can be further cyclized or condensed. For example, it can be reacted with carbon disulfide (CS₂) and potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thione ring, or with aromatic aldehydes to form various Schiff bases. orientjchem.org These reactions significantly expand the structural diversity of compounds accessible from an ethyl aminobenzoate starting material.

Table 2: Examples of Condensation Reactions for Derivatization
Starting MaterialReactantKey ReagentsProduct TypeReference
Ethyl 4-aminobenzoate4-(Dimethylamino)benzaldehydeNaBH₃CN, MethanolSecondary Amine
4-Aminobenzohydrazide (from Ethyl 4-aminobenzoate)Aromatic AldehydesGlacial Acetic AcidSchiff Base orientjchem.org
4-Aminobenzohydrazide (from Ethyl 4-aminobenzoate)Carbon DisulfideKOH, HCl1,3,4-Oxadiazole-2-thione orientjchem.org
Ethyl 4-aminobenzoate2-Picolinic acidTriphenylphosphite, PyridineAmide rsc.org

Palladium-catalyzed cross-coupling reactions have emerged as a sophisticated method for forming C-N bonds, offering an alternative to classical N-alkylation. While direct application to this compound is not widely documented, the methodology has been successfully applied to structurally related compounds, indicating its potential. For example, palladium catalysts have been used for the C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with various amines. beilstein-journals.org These reactions often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine (B1218219) ligands such as Xantphos and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane. beilstein-journals.org

Similarly, palladium catalysis is effective for synthesizing N-substituted derivatives of tert-butyl 4-aminobenzoate, a close analogue of the ethyl ester. researchgate.net Furthermore, palladium/copper co-catalyzed systems have been developed for the aerobic oxidative C-H carbonylation of N-substituted anilines to produce o-aminobenzoates, demonstrating the power of transition metal catalysis in constructing the core aminobenzoate structure itself. acs.orgacs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction parameters. For the direct N-ethylation of Ethyl 4-aminobenzoate, key variables include the choice of solvent, base, temperature, and reaction time. Using DMF as a solvent and K₂CO₃ as the base at 60–80°C for 12–24 hours are typical conditions.

In the synthesis of an analogue, ethyl 4-[2-(2-thienyl)ethylamino]benzoate, harsher conditions involving heating at 125°C for 16 hours in hexamethylphosphoramide (B148902) were used to couple ethyl p-aminobenzoate with a methanesulfonate (B1217627) leaving group. prepchem.com

For condensation reactions, optimization often focuses on the choice of reducing agent and pH control. In the reductive amination of Ethyl 4-aminobenzoate with 4-(dimethylamino)benzaldehyde, using NaBH₃CN in methanol at room temperature for 12 hours resulted in yields between 72–78% after purification.

Catalytic methods also require careful optimization. The hydrogenation of a nitro-substituted precursor, ethyl 4-(methylamino)-3-nitrobenzoate, was optimized using 10% Pd/C under 60 psi of hydrogen pressure in methanol for 5 hours, achieving an 88% yield of the corresponding amine. chemicalbook.com

Chemical Transformations and Derivatization Studies of this compound Analogues

The core structure of this compound allows for various chemical transformations to produce a wide range of derivatives. The ethylamino group can be further functionalized, and the ester group can be modified.

Studies on analogues demonstrate the versatility of this chemical scaffold. For example, the amino group can be acylated to form amides or participate in condensation reactions to form imines (Schiff bases) and hydrazones. orientjchem.org The synthesis of a series of imides and Schiff bases was achieved by first converting Ethyl 4-aminobenzoate to 4-aminobenzohydrazide, which was then reacted with various acid anhydrides or aromatic aldehydes. orientjchem.org

The photochemical transformation of related compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA) has also been investigated. researchgate.net These studies show that under UV irradiation, the molecule can undergo dealkylation, hydroxylation, and oxidation, leading to a variety of transformation products. researchgate.net Such studies are crucial for understanding the environmental fate of these compounds.

Derivatization is also a key strategy in drug discovery. In the development of novel local anesthetics, the basic ethyl aminobenzoate structure is modified by introducing different substituents on the nitrogen atom and varying the alcohol portion of the ester to modulate the compound's efficacy and duration of action. rsc.org

Synthesis of Schiff Bases and Azo Compounds from Analogous Aminobenzoates

The synthesis of Schiff bases and azo compounds is well-established using ethyl 4-aminobenzoate.

Schiff Bases: Typically, ethyl 4-aminobenzoate is condensed with various substituted aldehydes under acidic or basic catalysis, or with heat, to form the corresponding Schiff bases (imines). connectjournals.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Azo Compounds: The formation of azo dyes from ethyl 4-aminobenzoate involves a two-step process. First, the primary amine is diazotized using a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. researchgate.netresearchgate.net This salt is then coupled with an electron-rich aromatic compound (a coupling component) to yield the final azo dye. researchgate.netresearchgate.net

Formation of Heterocyclic Derivatives from Analogous Aminobenzoates

The synthesis of heterocyclic compounds like oxadiazoles (B1248032) and benzimidazoles frequently employs ethyl 4-aminobenzoate or its derivatives as starting materials.

Oxadiazoles: A common route to 1,3,4-oxadiazoles begins with the conversion of ethyl 4-aminobenzoate to 4-aminobenzohydrazide by reacting it with hydrazine hydrate. researchgate.netorientjchem.org This hydrazide can then be cyclized through various methods. For example, reaction with cyanogen (B1215507) bromide or carbon disulfide can lead to substituted 1,3,4-oxadiazole (B1194373) rings. researchgate.netorientjchem.org These intermediates can be further modified, for instance, by forming Schiff bases which are then used in subsequent reactions. orientjchem.org

Benzimidazoles: The synthesis of benzimidazoles often involves the reaction of an o-phenylenediamine (B120857) derivative with an aldehyde. While direct synthesis from this compound is not documented, analogous compounds like ethyl 4-(methylamino)-3-nitrobenzoate have been used. In one study, this N-methylated nitro-compound was reductively cyclized with an aldehyde in the presence of sodium dithionite (B78146) to form the benzimidazole (B57391) core. analis.com.my This suggests that a properly functionalized N-ethyl derivative could potentially undergo similar transformations.

The table below summarizes the types of compounds synthesized from the more common starting material, ethyl 4-aminobenzoate.

Derivative ClassReactantsKey IntermediatesReference
Schiff BasesEthyl 4-aminobenzoate, Aromatic AldehydesImines connectjournals.com
Azo CompoundsEthyl 4-aminobenzoate, NaNO₂/HCl, Coupling ComponentDiazonium Salt researchgate.netresearchgate.net
1,3,4-OxadiazolesEthyl 4-aminobenzoate, Hydrazine Hydrate4-Aminobenzohydrazide researchgate.netorientjchem.org

Structure Activity Relationship Sar Studies of Ethyl 4 Ethylamino Benzoate and Derivatives

Elucidation of Key Pharmacophoric Elements within the Aminobenzoate Scaffold

The 4-aminobenzoate (B8803810), or para-aminobenzoic acid (PABA), framework is a well-established "building block" in pharmaceutical development due to its structural versatility and presence in numerous therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a wide array of biological activities, including local anesthetic, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

The key pharmacophoric elements of the aminobenzoate scaffold, essential for its biological activity, can be broken down into three main components:

The Aromatic Ring: This planar, lipophilic ring serves as the core scaffold, providing a rigid structure for the attachment of other functional groups. Its π-electron system is crucial for interactions with biological targets, often through π-π stacking or hydrophobic interactions.

The Ester Group (-COOR'): Also at the para-position relative to the amino group, this moiety acts as a hydrogen bond acceptor. Its size, shape, and electronic properties can influence potency, duration of action, and metabolic stability. The discovery of local anesthetics like procaine (B135) highlighted the importance of the 4-aminobenzoate structure in mediating biological effects. rsc.org

The relative positioning of the amino and ester groups at the 1 and 4 positions of the benzene (B151609) ring is crucial. This specific arrangement creates a distinct electronic distribution and a defined molecular shape that allows for optimal binding to target receptors or enzymes. nih.gov Modifications at any of these key points can lead to significant changes in the pharmacological profile of the resulting molecule. mdpi.com

Impact of N-Substitution on Biological Activity and Potency

Substitution on the nitrogen atom of the 4-amino group is a common strategy to modulate the pharmacological properties of aminobenzoates. The size, lipophilicity, and electronic nature of the N-substituent can profoundly affect a compound's interaction with its biological target, as well as its absorption and metabolic profile.

For Ethyl 4-(ethylamino)benzoate, the presence of an ethyl group (-CH₂CH₃) on the nitrogen atom, as opposed to a hydrogen (in Ethyl 4-aminobenzoate) or a methyl group (in Ethyl 4-(methylamino)benzoate), alters the molecule's properties. Increasing the length of the N-alkyl chain generally increases lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets in receptors.

Early research on the antisulfonamide activity of p-aminobenzoic acid derivatives demonstrated the significant impact of N-substitution. While p-aminobenzoic acid itself is a potent antagonist of sulfonamide drugs, N-alkylation can modify this activity. Studies have shown that simple N-alkyl derivatives, including N-ethyl, retain the ability to antagonize sulfonamides, indicating that the core scaffold remains recognizable by the bacterial enzyme dihydropteroate (B1496061) synthase. However, the degree of activity can be altered by the size of the alkyl group.

The table below summarizes the relative antisulfonamide activity of various N-substituted p-aminobenzoic acid derivatives, illustrating the effect of the substituent on potency.

Data is illustrative and based on qualitative findings from historical studies on antisulfonamide activity.

This trend suggests that while small alkyl groups are well-tolerated, bulkier substituents on the nitrogen can lead to a decrease in activity, likely due to steric hindrance at the active site. The N-ethyl group in this compound represents a balance between increased lipophilicity and acceptable steric bulk for certain biological targets.

Influence of Ester Moiety Modifications on Pharmacological Profile

Modifications to this ester moiety can lead to significant changes in biological activity:

Alkyl Chain Length: Altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl) can affect the compound's solubility, membrane permeability, and rate of hydrolysis by esterase enzymes. Longer alkyl chains generally increase lipophilicity and may prolong the duration of action, but they can also decrease aqueous solubility.

Replacement with Amides: A common modification is the replacement of the ester linkage (-COO-) with an amide linkage (-CONH-). This change has profound effects, as amides are generally much more stable to hydrolysis than esters. nih.gov This increased stability often results in a longer duration of action. For local anesthetics, for example, amide-based drugs (like lidocaine) typically have a longer half-life than ester-based drugs (like procaine). researchgate.net However, the replacement can also alter receptor binding affinity, as the amide bond has different electronic and hydrogen-bonding properties compared to an ester. nih.gov

Bioisosteric Replacement: The ester can be replaced with other bioisosteric groups to explore different chemical properties while attempting to maintain a similar biological effect.

Substituent Effects on Aromatic Ring and Linker Chains in Aminobenzoates

The existing amino and ester groups on the ring dictate the position of further electrophilic aromatic substitution. The amino group (-NHR) is a strong activating group and an ortho-, para- director. The ester group (-COOR) is a deactivating group and a meta- director. Since the amino group's activating effect is dominant, further substitution would be directed to the positions ortho to the amino group (positions 2 and 6).

Key effects of aromatic ring substitution include:

Electronic Effects: Electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), can increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the para-amino group, potentially altering its pKa and its ability to interact with biological targets. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the ring's electron density, which can also impact binding and reactivity.

Steric Effects: The introduction of bulky substituents on the ring, particularly at the positions adjacent (ortho) to the amino or ester groups, can cause steric hindrance. This can force the functional groups to rotate out of the plane of the ring, disrupting conjugation and altering the molecule's shape, which may prevent it from fitting into a receptor's binding site.

Comparative SAR Analysis with Closely Related Aminobenzoate Derivatives

Comparing this compound to its close relatives, Ethyl 4-aminobenzoate (Benzocaine) and Ethyl 4-(methylamino)benzoate, reveals the subtle yet significant impact of N-alkylation on the molecule's properties and activity.

Ethyl 4-aminobenzoate (Benzocaine): This is the parent compound with a primary amino group (-NH₂). It is a well-known topical local anesthetic. drugbank.comresearchgate.net The two hydrogen atoms on the nitrogen allow it to act as a hydrogen bond donor. Its relatively low lipophilicity and pKa contribute to its specific pharmacological profile, primarily for surface anesthesia.

Ethyl 4-(methylamino)benzoate: The addition of a single methyl group to the nitrogen creates a secondary amine. This slightly increases the molecule's lipophilicity and steric bulk compared to benzocaine (B179285). The basicity of the nitrogen is also slightly increased due to the electron-donating inductive effect of the methyl group. This can lead to altered binding affinity and potency at various targets.

This compound: The substitution of a larger ethyl group further increases lipophilicity and steric hindrance. This increased lipid solubility can enhance membrane penetration and potency for certain applications, such as local anesthesia, by allowing more of the drug to reach the intracellular site of action on sodium channels.

The table below provides a comparison of the key physicochemical properties of these three closely related derivatives.

This comparative analysis demonstrates a clear SAR trend: as the size of the N-alkyl substituent increases from H to methyl to ethyl, there is a corresponding increase in molecular weight and lipophilicity. This progressive change is expected to directly influence the potency, duration of action, and metabolic profile of the compounds, providing a rational basis for the design of new aminobenzoate derivatives with tailored pharmacological properties.

Mechanistic Investigations of Biological Actions

Molecular Target Identification and Validation

The primary mechanism of action for Ethyl 4-(ethylamino)benzoate, particularly in its role as a local anesthetic, involves its direct interaction with voltage-gated sodium ion channels located on nerve membranes. By binding to these channels, the compound effectively blocks the influx of sodium ions, which is a critical step in the propagation of nerve impulses. This inhibition of ion passage leads to a reduction in neuronal excitability, resulting in a localized loss of sensation without affecting consciousness. The ethyl group attached to the amino moiety is considered crucial for this biological function, as it enhances the compound's lipophilicity, thereby influencing its absorption and distribution within biological systems.

Beyond its well-documented effects on sodium channels, research into structurally similar compounds has identified other potential molecular targets. For instance, derivatives have been studied for their ability to bind to targets such as tubulin and DNA topoisomerase. A platinum-containing analog has been shown to interact directly with DNA, forming adducts that trigger cellular responses. nih.gov Furthermore, specific analogs have been validated as inhibitors of key enzymes essential for microbial survival. One such analog, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of biotin (B1667282) carboxylase (BC), a critical enzyme in bacterial fatty acid synthesis. semanticscholar.org Another significant target is 4-hydroxy-7,8-dihydropteroate synthase (RFA-P synthase) in the methanopterin (B14432417) biosynthesis pathway, which is inhibited by 4-(ethylamino)benzoate, thereby halting the growth of methanogenic archaea. unl.edu

CompoundMolecular TargetBiological EffectReference
This compound & AnalogsVoltage-Gated Sodium ChannelsLocal Anesthesia
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)Biotin Carboxylase (BC)Enzyme Inhibition / Antibacterial semanticscholar.org
4-(ethylamino)benzoateRFA-P SynthaseEnzyme Inhibition / Anti-methanogen unl.edu
cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) (DPR)DNAApoptosis / Anticancer nih.gov

Elucidation of Cellular Pathways Modulated by this compound

The interaction of this compound and its analogs with their molecular targets initiates a cascade of events that modulate various cellular pathways. The most direct modulation is on neurotransmission pathways, which are disrupted by the blockade of sodium channels. smolecule.com

Investigations into related benzoate (B1203000) derivatives have revealed influences on several other critical pathways:

Apoptotic Pathways: Several studies on structurally related compounds have demonstrated the induction of apoptosis (programmed cell death), particularly in cancer cells. One Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was found to trigger apoptosis by upregulating pro-apoptotic genes like p53, Bax, PARP, and caspases (-3, -8, -9), while downregulating the anti-apoptotic gene Bcl2. researchgate.net Similarly, other benzoate derivatives have been shown to induce apoptosis through mitochondrial-mediated pathways, characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome-c, and the activation of caspases-9 and -3. oncotarget.com

Biosynthesis Pathways: As noted, 4-(ethylamino)benzoate is a potent inhibitor of the methanopterin biosynthesis pathway in methanogens by targeting RFA-P synthase, demonstrating a clear mechanism for its antimicrobial action against these organisms. unl.edu

Inflammatory and Signaling Pathways: Preliminary studies indicate that this compound may possess anti-inflammatory properties, though the specific pathways are still under investigation. Research on Ethyl 4-hydroxy-3-(methylamino)benzoate suggests a mechanism involving the inhibition of pro-inflammatory cytokine production. For other analogs, potential modulation of estrogen signaling pathways through interaction with estrogen receptors has been suggested.

Dynamics of Receptor-Ligand Interactions

The binding dynamics of this compound and its analogs to their receptors are fundamental to their biological activity. The interaction with the voltage-gated sodium channel is a key area of study. The chemical structure, particularly the N-alkylamino group, plays a significant role in the binding affinity and kinetics. smolecule.com For example, studies on tetracaine, a related local anesthetic, have shown that the 4-butylamino group on the phenyl ring is critical for high-affinity binding and the enhancement of channel inactivation. nih.gov

Kinetic analyses of various benzocaine (B179285) homologs reveal that the rate of dissociation from the sodium channel binding site is a crucial factor in their mechanism. Compounds like ethyl 4-diethylaminobenzoate dissociate slowly, which leads to an accumulation of the inhibitory effect during repetitive nerve stimulation, a phenomenon known as use-dependent block. nih.gov

For enzyme targets, molecular docking and inhibition assays have provided insights into the binding modes. The inhibitor SABA1 binds to the biotin-binding site of biotin carboxylase. semanticscholar.org Similarly, inhibitors of RFA-P synthase, including 4-(ethylamino)benzoate, are understood to bind competitively at the p-aminobenzoic acid (pABA) binding site, which appears to contain a significant hydrophobic pocket that accommodates the N-alkyl substituent. unl.edu

Kinetic Analysis of Enzyme-Inhibitor Binding

The potency of enzyme inhibition is quantified by kinetic parameters such as the inhibition constant (K_i). While specific kinetic data for this compound as an enzyme inhibitor is not widely available, studies on its close analogs provide valuable information.

Research on the inhibition of RFA-P synthase by various N-substituted 4-aminobenzoic acid derivatives demonstrated competitive inhibition. The parent compound, 4-aminobenzoic acid, is a substrate, but N-alkylation turns it into an inhibitor. For instance, 4-(methylamino)benzoic acid has a reported K_i of 145 µM. unl.edu Other derivatives with larger alkyl groups, such as n-propyl and isopropyl, were found to be even more potent inhibitors, with K_i values below 20 µM, indicating that the enzyme's binding site can accommodate these hydrophobic groups. unl.edu

In the case of biotin carboxylase inhibition by the ethyl benzoate derivative SABA1, a non-competitive inhibition pattern was observed against the full acetyl-CoA carboxylase (ACC) enzyme complex.

EnzymeInhibitor CompoundInhibition TypeKinetic Constant (µM)Reference
RFA-P Synthase4-(methylamino)benzoic acidCompetitiveK_i = 145 unl.edu
RFA-P Synthase4-(n-propyl/isopropyl/isobutylamino)benzoic acidCompetitiveK_i < 20 unl.edu
Acetyl-CoA Carboxylase (ACC)Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)Non-competitiveK_is = 96.3 ± 31.6 semanticscholar.org
K_ii = 23.3 ± 4.4

Kinetic studies on the blockade of sodium channels by benzocaine homologs also provide relevant data on the dynamics of interaction.

CompoundTargetKinetic ParameterValueReference
ethyl 4-diethylaminobenzoateSodium ChannelRecovery Time Constant (τ)6.8 s nih.gov
ethyl 4-ethoxybenzoateSodium ChannelRecovery Time Constant (τ)4.4 s nih.gov

Metabolism and Biotransformation Pathways

In Vitro Metabolism Studies (e.g., Microsomal and Cytosolic Preparations)

In vitro models using subcellular fractions are fundamental for elucidating metabolic pathways. Microsomal preparations, containing cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), are primarily used to study Phase I oxidation and Phase II glucuronidation reactions. jst.go.jp Cytosolic fractions contain enzymes like glutathione-S-transferases (GSTs) and sulfotransferases (SULTs), which are involved in other Phase II conjugation pathways. jst.go.jp

For compounds structurally related to Ethyl 4-(ethylamino)benzoate, in vitro studies have revealed key metabolic steps:

Ester Hydrolysis: Studies on various benzoate (B1203000) esters demonstrate that hydrolysis is a primary metabolic route. semanticscholar.org The hydrolysis of ester prodrugs has been extensively studied in human liver microsomes (HLM) and human intestinal microsomes (HIM), with enzymes like carboxylesterase-1 (CES1) and carboxylesterase-2 (CES2) playing a crucial role. researchgate.net For instance, the hydrolysis of the prodrug CDP323 in HLM was shown to be a high-affinity reaction primarily mediated by CES1, not CES2. researchgate.net Similarly, the metabolism of methyl and ethyl benzoate in rat plasma is significantly reduced in the presence of a CES inhibitor, confirming the central role of these enzymes. semanticscholar.org

N-dealkylation: The N-ethyl group on this compound is susceptible to oxidative N-dealkylation, a reaction typically catalyzed by CYP enzymes found in liver microsomes. nysora.com In vitro metabolism studies of the analog 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) in rat liver microsomes identified N-demethylated metabolites, confirming the action of microsomal enzymes on the N-alkyl group. d-nb.inforesearchgate.net Studies on synthetic cathinones like 4-MPD also show N-demethylation as a metabolic pathway in human liver microsomes. mdpi.com

Conjugation: Following Phase I reactions, metabolites can undergo Phase II conjugation. In vitro investigations of EDP using rat liver cytosol and both human and rat liver microsomes have identified acetylation and glucuronidation as subsequent metabolic steps. d-nb.inforesearchgate.net The formation of glucuronides from hydroxylated metabolites is a common pathway observed in microsomal incubations. mdpi.com

Table 1: Summary of In Vitro Metabolism Findings for Analogs of this compound

Metabolic Process Enzyme Location Key Enzymes Involved Analog Studied Observed Metabolites/Reactions Citations
Ester Hydrolysis Microsomes, Plasma Carboxylesterases (CES1, CES2) Benzoate Esters, CDP323 Carboxylic Acid, Alcohol researchgate.net, semanticscholar.org
N-dealkylation Microsomes Cytochrome P450 (CYP) enzymes 2-ethylhexyl 4-(N,N-dimethylamino)benzoate N-monomethyl-p-aminobenzoic acid d-nb.info, researchgate.net
Glucuronidation Microsomes UDP-glucuronosyltransferases (UGTs) 2-ethylhexyl 4-(N,N-dimethylamino)benzoate Glucuronide conjugates d-nb.info, researchgate.net
Acetylation Cytosol N-acetyltransferases 2-ethylhexyl 4-(N,N-dimethylamino)benzoate Acetylated conjugates d-nb.info, researchgate.net

In Vivo Metabolic Fate in Animal Models

Animal models provide a systemic view of absorption, distribution, metabolism, and excretion. Studies on ester-type local anesthetics and related compounds in various animal models have established their primary metabolic fate.

The in vivo metabolism of benzocaine (B179285) (Ethyl 4-aminobenzoate), a close analog lacking the N-ethyl group, has been studied in fish. pharmacompass.com After administration, benzocaine is metabolized via ester hydrolysis to form p-aminobenzoic acid (PABA). pharmacompass.com The resulting PABA is then further metabolized through N-acetylation, a common Phase II conjugation reaction. pharmacompass.com By 20 hours post-administration, the majority of the compound excreted in urine was identified as N-acetylated PABA (96.6%), with only a small fraction remaining as PABA (1.0%). pharmacompass.com

Studies on other xenobiotics in animal models like rats, goats, and hens are used to determine metabolic pathways and residue profiles. nih.gov For example, the metabolism of emamectin (B195283) benzoate in crucian carp (B13450389) showed dose-dependent pharmacokinetics and wide distribution in various tissues, with the liver being a primary site of accumulation. nih.gov These studies underscore the importance of the liver in metabolism and demonstrate how metabolic profiles can be determined in vivo. jst.go.jpnih.gov In dogs, toxic doses of PABA led to acute necrosis of the liver, highlighting the organ's central role in processing the compound. europa.eu

Identification and Characterization of Key Metabolites of this compound and Analogs

Based on the established metabolic pathways for analogous compounds, the biotransformation of this compound is predicted to yield several key metabolites. The primary reactions are ester hydrolysis and N-de-ethylation, followed by conjugation.

4-(ethylamino)benzoic acid: This metabolite results from the hydrolysis of the ethyl ester bond, catalyzed by carboxylesterases. semanticscholar.orgresearchgate.net This is analogous to the hydrolysis of procaine (B135) and benzocaine to para-aminobenzoic acid (PABA). pharmacompass.comwikipedia.orgdrugbank.com

Ethyl 4-aminobenzoate (B8803810) (Benzocaine): This metabolite is formed through the N-de-ethylation of the parent compound, a Phase I reaction mediated by CYP450 enzymes. nysora.com This pathway is similar to the N-dealkylation observed in other local anesthetics like lidocaine (B1675312) and the N-demethylation of the sunscreen analog EDP. nysora.comd-nb.inforesearchgate.net

para-Aminobenzoic acid (PABA): This central metabolite can be formed via two routes: N-de-ethylation of 4-(ethylamino)benzoic acid or ester hydrolysis of Ethyl 4-aminobenzoate. PABA is a well-known metabolite of many ester-type local anesthetics. nysora.comwikipedia.orgnih.gov

Conjugated Metabolites: The primary and secondary metabolites, particularly those with free amino or carboxylic acid groups, are substrates for Phase II conjugation reactions. These include N-acetylated PABA and glucuronide conjugates of PABA and its precursors. d-nb.inforesearchgate.netpharmacompass.com

Table 2: Predicted Metabolites of this compound

Metabolite Name Precursor Metabolic Reaction Analogous Transformation Citations
4-(ethylamino)benzoic acid This compound Ester Hydrolysis Procaine/Benzocaine → PABA wikipedia.org, drugbank.com, pharmacompass.com
Ethyl 4-aminobenzoate (Benzocaine) This compound N-de-ethylation Lidocaine N-dealkylation, EDP N-demethylation nysora.com, d-nb.info, researchgate.net
para-Aminobenzoic acid (PABA) 4-(ethylamino)benzoic acid or Ethyl 4-aminobenzoate N-de-ethylation or Ester Hydrolysis Procaine/Benzocaine → PABA nysora.com, wikipedia.org, nih.gov
N-acetyl-p-aminobenzoic acid para-Aminobenzoic acid N-acetylation (Conjugation) Benzocaine → PABA → N-acetylated PABA pharmacompass.com
PABA-glucuronide para-Aminobenzoic acid Glucuronidation (Conjugation) EDP/PABA → Glucuronide conjugates d-nb.info, researchgate.net

Enzymatic Pathways Involved in Biotransformation (e.g., N-dealkylation, Ester Hydrolysis, Conjugation)

The biotransformation of this compound involves several well-defined enzymatic pathways common to xenobiotic metabolism.

Ester Hydrolysis: This is a major and rapid pathway for ester-containing drugs. It is catalyzed by carboxylesterases (CES), such as CES1 and CES2, which are abundant in the liver, plasma, and intestine. semanticscholar.orgresearchgate.net Plasma pseudocholinesterase (or butyrylcholinesterase) is particularly known for the rapid hydrolysis of ester local anesthetics like procaine. wikipedia.orgdrugbank.comnih.govnih.gov This enzymatic action breaks the ester bond, yielding a carboxylic acid and an alcohol. nih.gov

N-dealkylation: This oxidative process is a hallmark of Phase I metabolism, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes. nysora.com Specific isoforms, such as CYP3A4 and CYP1A2, are known to mediate the N-dealkylation of compounds like lidocaine. nysora.com This pathway removes the N-ethyl group from this compound.

Conjugation (Phase II): These pathways increase the water solubility of metabolites to facilitate their excretion.

Acetylation: The primary aromatic amine group of metabolites like PABA can be acetylated by N-acetyltransferases (NATs). pharmacompass.com

Glucuronidation: Carboxylic acid and hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes. jst.go.jpd-nb.inforesearchgate.net

Mercapturic Acid Pathway: While less common for this class of compounds, this pathway involves conjugation with glutathione (B108866) (GSH) by glutathione-S-transferases (GSTs), followed by further processing to mercapturic acids for excretion. tandfonline.com

Table 3: Key Enzymatic Pathways in the Biotransformation of this compound

Pathway Enzyme Family Cellular Location Function Citations
Ester Hydrolysis Carboxylesterases (CES), Pseudocholinesterase Liver, Plasma, Intestine Cleavage of the ethyl ester bond wikipedia.org, drugbank.com, researchgate.net, nih.gov
N-dealkylation Cytochrome P450 (CYP) Liver (Microsomes) Removal of the N-ethyl group nysora.com
Acetylation N-acetyltransferases (NATs) Cytosol Conjugation of an acetyl group to the amino moiety pharmacompass.com
Glucuronidation UDP-glucuronosyltransferases (UGTs) Liver (Microsomes) Conjugation of glucuronic acid to facilitate excretion d-nb.info, researchgate.net, jst.go.jp
Glutathione Conjugation Glutathione-S-transferases (GSTs) Cytosol Initial step of the mercapturic acid pathway for detoxication tandfonline.com

Comparative Metabolic Patterns Across Different Biological Systems and Routes of Administration

The metabolism of a compound can vary significantly depending on the biological system (e.g., species, tissue) and the route of administration.

Comparison Across Species: Metabolic pathways are generally conserved across mammals, but the activity of specific enzymes can differ, leading to variations in toxicity and clearance. jst.go.jp For example, the higher toxicity of some pesticides in avian species compared to mammals is attributed to lower activity of certain metabolic enzymes in birds. nih.govjst.go.jp Therefore, while the general pathways of hydrolysis and conjugation for this compound are expected to be similar across species, the rate and extent of these reactions may vary.

Comparison of Ester vs. Amide Analogs: A significant comparative point is the metabolism of ester-type local anesthetics versus amide-types. Esters, like procaine and presumably this compound, undergo rapid hydrolysis in the plasma by esterases. nysora.comnih.gov This leads to a short plasma half-life. nih.gov In contrast, amide-type anesthetics are metabolized much more slowly in the liver, primarily through N-dealkylation and hydroxylation by CYP enzymes. nysora.comnih.gov

Impact of Administration Route: The route of administration influences which metabolic enzymes a compound encounters first (i.e., first-pass metabolism).

Oral (PO) administration: A compound is absorbed through the gastrointestinal tract and passes through the liver before reaching systemic circulation. This exposes it to extensive first-pass metabolism by enzymes in the intestinal wall and liver, such as CES and CYPs. nih.gov

Intravenous (IV) administration: The compound is introduced directly into the systemic circulation, bypassing hepatic first-pass metabolism. For an ester compound, this would lead to rapid hydrolysis by plasma pseudocholinesterases. drugbank.comnih.gov

This comparison highlights that the bioavailability and metabolic profile of this compound would likely differ significantly between oral and parenteral administration routes due to the location and activity of the primary metabolizing enzymes.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of molecules. These studies are fundamental to predicting a compound's behavior in various chemical and biological environments.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to Ethyl 4-(ethylamino)benzoate and its derivatives to understand their geometry, vibrational frequencies, and electronic properties. For instance, DFT calculations at the B3LYP/6-31G(d) + LANL2DZ level of theory have been used to optimize the structures of related complexes and to analyze their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This analysis is crucial for understanding the ligand-metal charge transfer within these molecules. researchgate.net

Studies on similar structures, like ethyl p-amino benzoate (B1203000), have utilized the B3LYP density functional theory method to calculate geometry and harmonic vibrational wavenumbers. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, which is valuable for understanding the photophysical applications of such compounds. The electronic properties, such as HOMO-LUMO gaps, calculated through DFT, are instrumental in predicting the redox behavior of these molecules.

A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its metal complexes employed the r2SCAN-3c composite method for geometry optimizations and PBE0-D3(BJ)/def2-TZVP level of theory for single-point calculations. rsc.org These calculations revealed that complexation significantly alters the electronic properties, reducing the energy gap from 2.904 eV in EMAB to as low as 0.56 eV in one of its rhodium complexes. rsc.org This tuning of the electronic structure is vital for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org

Table 1: Selected DFT-Calculated Properties for this compound Analogs and Derivatives

Compound/ComplexMethodKey FindingReference
Dysprosium(III) complexes with a ligand derived from (E)-Ethyl-4-(2-hydroxybenzylidene amino)benzoateB3LYP/6-31G(d) + LANL2DZConfirmed complexation patterns and revealed ligand-metal charge transfer through HOMO-LUMO analysis. researchgate.net
Ethyl p-amino benzoateB3LYPCalculated geometry and harmonic vibrational wavenumbers. researchgate.net
Ethyl 4-{[2-(3,4,5-trimethoxybenzoyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylateTD-DFT (CAM-B3LYP/6-311+G**)Predicted UV-Vis absorption maxima to understand photophysical properties.
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB)PBE0-D3(BJ)/def2-TZVP // r2SCAN-3cShowed a significant reduction in the HOMO-LUMO gap upon complexation with metal ions. rsc.org

This table is for illustrative purposes and includes data from related compounds to demonstrate the application of DFT.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. researchgate.net It provides a description of the Lewis-like chemical bonding structure of a molecule.

For a related compound, ethyl p-amino benzoate, NBO analysis was used to investigate the stability arising from hyperconjugative interactions, which contributes to its nonlinear optical (NLO) activity and charge delocalization. researchgate.net In studies of dysprosium(III) complexes with a Schiff base ligand derived from an ethyl benzoate derivative, NBO analysis was performed to identify the various hyper-conjugative interactions responsible for the stability of the compounds. researchgate.net This type of analysis can reveal important details about intramolecular interactions that stabilize the molecular structure. researchgate.net

NBO analysis is often coupled with other computational methods to provide a more complete picture of molecular structure and reactivity. For example, it has been used in conjunction with DFT calculations to understand the bonding and electronic properties of various organic and organometallic systems. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com This map is crucial for identifying electron-rich and electron-poor regions, which in turn helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netsemanticscholar.org

The MESP is colored to indicate the local electrostatic potential, with red typically representing negative potential (electron-rich areas) and blue representing positive potential (electron-poor areas). wolfram.com For derivatives of this compound, MESP analysis can identify the reactive sites and bonding characteristics. researchgate.net For instance, in a study of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a related benzimidazole (B57391) derivative, MESP was used to determine the molecule's reactive sites. semanticscholar.org

MESP maps are valuable tools in medicinal chemistry for understanding ligand-protein interactions, as they can highlight regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. researchgate.net These methods are instrumental in drug discovery and development.

While specific docking studies on this compound are not detailed in the provided context, the application of these methods to its derivatives illustrates their utility. For example, molecular docking has been employed to study the interaction of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate with biological targets to understand its potential activity. researchgate.net Similarly, for derivatives of methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate, molecular docking simulations are used to model interactions with enzymes, guiding the prioritization of compounds for experimental testing.

Molecular dynamics simulations can further validate docking results by simulating the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov These simulations can analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Profiling

ADMET prediction is a computational approach to assess the pharmacokinetic and toxicological properties of a compound. europa.eu These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid potential liabilities. researchgate.net

Computational tools like ADMET Predictor can estimate various physicochemical and ADMET properties. europa.eu For derivatives of benzocaine (B179285) (ethyl 4-aminobenzoate), a structurally similar compound, ADMET and drug-likeness predictions have shown good profiles with no structural alerts for toxicity, suggesting they could be lead compounds for further development. researchgate.net These computational profiles help in assessing the potential of a compound to be developed into a drug. europa.eu The process involves generating chemical structures and using software to estimate key properties related to absorption, distribution, metabolism, excretion, and toxicity. europa.eu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. nih.gov QSAR models are developed to predict the activity of new compounds and to understand the structural features that are important for their activity. nih.gov

The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to build a mathematical relationship between these descriptors and the observed activity. nih.gov While a specific QSAR model for this compound is not described, the methodology is widely applied to similar classes of compounds. For instance, QSAR models have been developed for thiazolidine-4-one derivatives to predict their anti-tubercular activity. nih.gov These models can identify key molecular descriptors, such as those related to polarizability, electronegativity, and surface area, that influence the biological activity. nih.gov

QSAR can also be used in environmental risk assessment to predict properties like the Predicted No-Effect Concentration (PNEC) of chemicals, thereby reducing the need for extensive animal testing. nih.gov

Spectral Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

The comprehensive analysis of the spectral properties of this compound through computational and theoretical methods, and the subsequent correlation with experimental data, is an area with limited specific research in publicly available literature. While detailed computational studies involving Density Functional Theory (DFT) and correlations with experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra have been conducted for the closely related compounds Ethyl 4-aminobenzoate (B8803810) and Ethyl 4-dimethylaminobenzoate, similar in-depth studies for this compound are not as readily found. nih.govijstr.org

However, general spectral characteristics can be predicted based on the functional groups present in the molecule and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra are expected to show characteristic signals for the ethyl ester and the N-ethylamino groups attached to the aromatic ring.

¹H NMR: The aromatic protons are anticipated to appear in the range of 6.5–8.0 ppm. The ethyl ester group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. Similarly, the N-ethylamino group would show a quartet for the methylene protons and a triplet for the terminal methyl protons, with the N-H proton appearing as a broad singlet.

¹³C NMR: The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, though specific peak data is not detailed in the provided information. nih.gov By analogy to similar structures, one would expect distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and ethylamino groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

A prominent C=O stretching vibration from the ester group is anticipated around 1700 cm⁻¹.

An N-H stretching vibration for the secondary amine is expected around 3300 cm⁻¹.

The spectrum would also feature C-H stretching vibrations from the aromatic ring and the alkyl chains, as well as C-N and C-O stretching vibrations.

The PubChem database notes the existence of a vapor phase IR spectrum, but the detailed spectrum is not provided. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is influenced by the chromophoric p-aminobenzoate system. The N-ethyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to Ethyl 4-aminobenzoate due to its electron-donating nature. For comparison, Ethyl 4-dimethylaminobenzoate in ethanol (B145695) has an absorption maximum at approximately 310 nm. photochemcad.com It is reasonable to infer that the absorption maximum for this compound would lie between that of Ethyl 4-aminobenzoate and Ethyl 4-dimethylaminobenzoate.

While specific DFT calculations for this compound are not widely published, such studies are valuable for predicting and confirming spectral assignments. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to evaluate the vibrational wavenumbers and electronic properties of Ethyl 4-aminobenzoate. nih.gov A similar approach for this compound would involve:

Optimization of the molecular geometry.

Calculation of harmonic vibrational frequencies to correlate with experimental IR and Raman spectra.

Prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and correlate with the experimental UV-Vis spectrum.

These computational methods could also elucidate the effects of the N-ethyl substituent on the electronic structure and spectral properties compared to the primary amine in Ethyl 4-aminobenzoate and the tertiary amine in Ethyl 4-dimethylaminobenzoate.

Due to the lack of specific published research correlating experimental and theoretical spectra for this compound, a detailed data table comparison cannot be provided at this time.

Drug Design and Development Research

Rational Design Strategies for Novel Ethyl 4-(ethylamino)benzoate Analogs

Rational drug design involves the methodical creation of new molecules based on a deep understanding of the biological target's structure and the molecule's structure-activity relationships (SAR). For aminobenzoate derivatives, this strategy focuses on modifying three key sections: the lipophilic part (aromatic ring and its substituents), the linker section (ester or amide group), and the hydrophilic part (the amino group). rsc.org The goal is to optimize the compound's interaction with its target, leading to improved efficacy and safety profiles. numberanalytics.com

Key strategies in the rational design of aminobenzoate analogs include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. rsc.org By systematically altering parts of the this compound scaffold—such as the length of the alkyl chains on the ester and amino groups, or adding various substituents to the benzene (B151609) ring—researchers can map out the chemical requirements for optimal activity. For instance, replacing a methyl group with other functional groups like fluorine (F), chlorine (Cl), or bromine (Br) can significantly impact the inhibitory activity of resulting compounds against specific enzymes. jst.go.jp

Functional Group Modification: The addition, removal, or alteration of functional groups is a primary tool in analog design. numberanalytics.com In the context of the aminobenzoate scaffold, this could involve changing the ethyl ester to other esters or amides, or modifying the ethylamino group to alter its basicity and hydrogen-bonding capacity. These changes can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. columbiaiop.ac.in By analyzing a series of active aminobenzoate derivatives, a pharmacophore model can be generated to guide the design of new analogs with a higher probability of being active. columbiaiop.ac.indovepress.com This approach helps in designing molecules with improved potency and selectivity. columbiaiop.ac.in

The following table summarizes general SAR principles for aminobenzoate derivatives based on common findings in medicinal chemistry.

Molecular ModificationEffect on PropertiesRationale
Varying Alkyl Chain Length Alters lipophilicity, solubility, and pharmacokinetics.Longer chains generally increase lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets. rsc.org
Substitution on Aromatic Ring Modifies electronic properties and potency.Electron-withdrawing or -donating groups can change the molecule's reactivity and interaction with the target protein. jst.go.jp
Modification of Linker Group Impacts chemical stability and hydrogen bonding.Replacing an ester with an amide, for example, can increase resistance to hydrolysis by esterase enzymes.
Alteration of Terminal Amino Group Changes basicity (pKa) and solubility.Modifying the amino group from secondary to tertiary or incorporating it into a heterocyclic ring can fine-tune the molecule's physicochemical properties and target interactions. rsc.org

Lead Compound Optimization

Lead optimization is the iterative process of refining a biologically active compound (the "lead") to improve its drug-like properties. numberanalytics.com A compound like this compound, or a derivative identified from a screening campaign, can serve as a lead for optimization. ontosight.ai The primary goals are to enhance efficacy and selectivity while minimizing toxicity and improving ADME characteristics. numberanalytics.comnih.gov

The optimization process for an aminobenzoate lead compound typically involves:

Identification and Characterization: A lead compound is first identified through screening methods and its physicochemical, pharmacokinetic, and pharmacodynamic properties are thoroughly characterized. numberanalytics.com

Structural Modification: Guided by SAR data and computational modeling, chemists make targeted modifications to the lead structure. researchgate.net This can involve scaffold hopping (replacing the core structure), functional group modifications, or bioisosteric replacements. numberanalytics.com For example, optimization of a lead compound targeting G protein-coupled receptors (GPCRs) involved modifying an alkyl chain and introducing aromatic residues to probe the importance of hydrogen bond donors.

In Vitro and In Vivo Testing: The newly synthesized analogs are tested in a series of biological assays (bioassays) to evaluate their potency, selectivity, and other pharmacological parameters. numberanalytics.com For instance, a series of anthranilic acid derivatives were optimized to achieve nanomolar affinity for cyclin-dependent kinase 2 (CDK2), with subsequent testing confirming their metabolic stability and oral bioavailability. nih.gov

Pharmacophore modeling is a key tool in this phase, helping to identify potential new molecules with different pharmacokinetic profiles while retaining the necessary features for biological activity. columbiaiop.ac.in

Application of Combinatorial Chemistry Approaches in Aminobenzoate Library Generation

Combinatorial chemistry is a powerful synthetic strategy used to rapidly create a vast number of different but structurally related molecules, known as a chemical library. wikipedia.org This technique has been instrumental in pharmaceutical research for discovering new lead compounds. wikipedia.org The aminobenzoate scaffold is well-suited for combinatorial approaches because it has multiple points for diversification, such as the amino group, the carboxyl group, and the aromatic ring. nih.govnih.gov

The process of generating an aminobenzoate library typically follows these steps:

Scaffold Selection: A core structure, such as 4-aminobenzoic acid or 3-amino-5-hydroxybenzoic acid, is chosen as the central scaffold. nih.govnih.gov

Solid-Phase or Solution-Phase Synthesis: The scaffold is often attached to a solid support (like resin beads) in a method known as solid-phase synthesis. wikipedia.orgnih.gov This allows for the easy addition of subsequent building blocks and purification by simple washing. Alternatively, solution-phase synthesis can be used. rit.edu

Split-and-Pool Synthesis: To create maximum diversity, the "split-and-pool" (or "split-mix") method is frequently employed. wikipedia.org The solid support beads are divided into multiple portions, a different chemical building block is attached to each portion, and then all the portions are mixed back together. wikipedia.org Repeating this cycle with different sets of building blocks can generate libraries containing thousands to millions of unique compounds. nih.govnih.gov

High-Throughput Screening (HTS): Once the library is synthesized, it must be screened to identify active compounds. wikipedia.org High-throughput screening (HTS) uses automated robotics and sensitive detection methods to rapidly test the entire library for activity against a specific biological target. nih.govumd.edunih.gov This allows for the efficient identification of "hits" from a massive pool of compounds. nih.gov

By simply reshuffling the known side chains found in 184 drugs containing a p-aminobenzoic acid (PABA) core, it is possible to generate a virtual library of 4.5 million compounds, highlighting the immense potential of combinatorial approaches with this scaffold. nih.gov

Bioisosteric Replacements in this compound Derivatives

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or functional group in a lead compound is replaced by another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics. nih.govdrughunter.com Bioisosteres can be classified as classical (similar size and electronics) or non-classical (structurally distinct but producing a similar biological effect). drughunter.com This approach is widely used to enhance potency, alter selectivity, improve ADME properties, and circumvent toxicity issues. nih.govdrughunter.com

For a molecule like this compound, several functional groups are amenable to bioisosteric replacement.

Carboxylic Ester/Acid Group: The ester group (or its hydrolyzed carboxylic acid form) is frequently replaced to improve metabolic stability or cell permeability. openaccessjournals.com The sulfonamide group is a well-known bioisostere for carboxylic acids, as seen in "sulfa drugs" which mimic p-aminobenzoic acid (PABA). openaccessjournals.comnih.gov Other common replacements include tetrazoles, which can improve oral bioavailability, and various other five-membered heterocyclic rings. nih.gov

Amide/Amino Linkage: The secondary amine in the ethylamino group can be considered a non-classical bioisostere of an amide bond. This linkage can be replaced with other groups to alter conformational rigidity and hydrogen bonding patterns. Heterocyclic rings like 1,2,3-triazoles are common amide bioisosteres, valued for their polarity, rigidity, and metabolic stability. nih.govacs.org

Aromatic Ring: The para-substituted benzene ring can be replaced with various heterocyclic rings (e.g., thiophene, pyridine) or sp3-rich bicyclic scaffolds like bicyclo[1.1.1]pentane to alter the compound's properties while maintaining the correct spatial orientation of the substituents. beilstein-journals.orgsci-hub.se

The following table details potential bioisosteric replacements for the key functional groups within the this compound structure.

Original Functional GroupPotential Bioisostere(s)Potential Advantage(s)
Ester (-COOEt) Tetrazole, Sulfonamide, Oxadiazole, ThiazolidinedioneImproved metabolic stability, enhanced oral bioavailability, altered acidity (pKa). openaccessjournals.comnih.gov
Secondary Amine (-NH-) Thioamide, Selenoamide, 1,2,3-Triazole, OxazoleIncreased metabolic stability, modified hydrogen bonding capacity, conformational restriction. drughunter.comacs.orgmdpi.com
Benzene Ring Thiophene, Pyridine, Bicyclo[1.1.1]pentaneAltered lipophilicity, improved solubility, novel intellectual property. beilstein-journals.orgsci-hub.se
Ethyl Group (-CH2CH3) Cyclopropyl group, Methoxy (B1213986) group (-OCH3)Increased metabolic stability (cyclopropyl), altered polarity and hydrogen bonding potential (methoxy).

Design of Targeted Therapeutics Based on the Aminobenzoate Scaffold (e.g., for Alzheimer's Disease, Antimalarials)

The aminobenzoate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to its use in developing targeted therapeutics for a range of diseases, including infectious diseases and neurodegenerative disorders.

Antimalarial Drug Design The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, necessitates the continuous development of new antimalarials. nih.govuct.ac.za The p-aminobenzoic acid (PABA) pathway is a classic target for antimalarial drugs. PABA is essential for the parasite to synthesize folic acid. nih.gov

DHFR Inhibitors: The aminobenzoate scaffold has been used to design inhibitors of the parasite's dihydrofolate reductase (Pf-DHFR) enzyme. A novel class of Pf-DHFR inhibitors was developed using a pyrimidine (B1678525) core substituted with 4-amino benzoic acid (PABA), with several compounds showing significant activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Scaffold Exploration: The 1,2,4-triazolo[4,3-a]pyrazine scaffold, which can be conceptually linked to aminobenzoate structures through modification, has been explored for antimalarial activity, with amine-substituted derivatives showing IC50 values in the micromolar range against P. falciparum. beilstein-journals.org Natural product scaffolds are also a rich source for antimalarial drug discovery, providing unique frameworks that can be decorated with aminobenzoate-like fragments. uct.ac.zamdpi.com

Alzheimer's Disease Therapeutics Alzheimer's disease (AD) is a complex neurodegenerative disorder for which multi-target therapies are considered a promising approach. nih.gov

A2A Receptor Antagonists: The adenosine (B11128) A2A receptor (A2A AR) is a promising target for treating neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Thiazolo[5,4-d]pyrimidine derivatives, which can incorporate aminobenzoate fragments, have been developed as potent and selective A2A AR inverse agonists, representing a potential therapeutic avenue for AD. mdpi.com

Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating AD symptoms. nih.gov Quinazolinone derivatives, synthesized from starting materials like ethyl 4-aminobenzoate (B8803810), have been investigated for their anti-acetylcholinesterase activity. jrespharm.com Certain derivatives with ethylamino substitutions showed promising inhibitory effects. jrespharm.com

The table below highlights specific examples of therapeutic design based on the aminobenzoate or related scaffolds.

Scaffold/Derivative ClassTherapeutic TargetDisease IndicationKey Findings
PABA-substituted Pyrimidines Plasmodium falciparum dihydrofolate reductase (Pf-DHFR)MalariaNovel derivatives showed significant activity (IC50 values from 4.71 µg/ml) against resistant parasite strains with no cytotoxicity. nih.gov
1,2,4-Triazolo[4,3-a]pyrazines Plasmodium falciparum (unspecified target)MalariaA library of amine-substituted analogs showed antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org
Thiazolo[5,4-d]pyrimidines Adenosine A2A Receptor (A2A AR)Alzheimer's Disease, Parkinson's DiseaseDerivatives containing piperazine-linked ethyl benzoate (B1203000) moieties were identified as potent and selective A2A AR inverse agonists. mdpi.com
Quinazolinone Derivatives Acetylcholinesterase (AChE)Alzheimer's DiseaseSynthesized from ethyl 4-aminobenzoate, derivatives with ethylamino groups showed inhibitory activity against AChE. jrespharm.com

Advanced Applications Beyond Traditional Medicinal Chemistry

Nonlinear Optical (NLO) Material Development (based on related aminobenzoates)

The quest for novel materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure. Aminobenzoates are promising candidates due to the electron-donating nature of the amino group and the electron-accepting character of the benzoate (B1203000) moiety, which can lead to large molecular hyperpolarizabilities.

Theoretical and experimental studies on various aminobenzoate derivatives have demonstrated their potential as NLO materials. For instance, density functional theory (DFT) calculations on compounds like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) have shown that they are promising for NLO applications. nih.gov The structure of EMAB suggests a D-π-A arrangement, which is conducive to significant NLO effects that could be further enhanced by strategic substitutions. nih.gov

Experimental work on single crystals of related compounds has provided concrete evidence of their NLO capabilities. Quinolinium 4-aminobenzoate (B8803810) (ABAQ) has been shown to possess a second harmonic generation (SHG) efficiency that is 90% of the standard material, potassium dihydrogen phosphate (B84403) (KDP). nasc.ac.in Similarly, a study on 2-aminopyridinium p-aminobenzoate (PA2A) found its SHG efficiency to be 2.2 times higher than that of KDP. ijaerd.org The third-order NLO properties of materials like 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) have also been investigated, revealing a significant nonlinear refractive index and third-order susceptibility, making them suitable for applications like optical limiting. scirp.org

These findings on related aminobenzoate compounds underscore the potential of the core structure, including that of ethyl 4-(ethylamino)benzoate, for development into effective NLO materials. The molecular flexibility of these organic compounds allows for fine-tuning of their NLO properties through synthetic modifications. scirp.org

Table 1: NLO Properties of Selected Aminobenzoate Derivatives

Compound NLO Property Finding Reference
Quinolinium 4-aminobenzoate (ABAQ) Second Harmonic Generation (SHG) Efficiency is 90% of KDP. nasc.ac.in
2-Aminopyridinium p-Aminobenzoate (PA2A) Second Harmonic Generation (SHG) Efficiency is 2.2 times higher than KDP. ijaerd.org
2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) Third-Order NLO Exhibits self-defocusing nature and negative nonlinear optical properties. scirp.org

Photophysical Investigations and Opto-Electronic Potential

The photophysical properties of aminobenzoate derivatives are central to their potential in opto-electronic devices. These properties are governed by intramolecular charge-transfer (ICT) from the electron-donating amino group to the electron-accepting ester group upon photoexcitation. unimi.it This ICT character often results in environment-sensitive fluorescence, a phenomenon known as solvatochromism. unimi.it

Studies on various aminobenzoates, such as benzocaine (B179285) and its derivatives, have utilized density functional theory (DFT) to model their excitation dynamics and predict their utility as photosensitizers in devices like dye-sensitized solar cells (DSSC). figshare.com The electronic and optical properties, including hyperpolarizability, are key parameters in these investigations. figshare.com For instance, research on isocoumarin-based D-π-A systems, which share features with aminobenzoates, highlights how the nature of the electron-donating group is critical for the spectroscopic performance of the dye. unimi.it

The potential for these molecules in optoelectronic applications is significant. Materials with strong NLO properties are sought after for optical switching and limiting applications. nasc.ac.inresearchgate.net For example, the reverse saturable absorption observed in some aminobenzoate crystals makes them potential candidates for optical limiters, which protect sensitive optical components from high-intensity laser damage. researchgate.net The investigation of single crystals of compounds like 2-methylbenzimidazole (B154957) 4-aminobenzoate, with a wide optical bandgap, further supports their suitability for opto-electronic devices. researchgate.net

Environmental Fate and Transformation Studies (e.g., as UV filters and their degradation)

This compound and related p-aminobenzoic acid (PABA) derivatives are used as organic UV filters in personal care products like sunscreens to protect against UV radiation. nih.govmdpi.com Their widespread use leads to their introduction into the aquatic environment through various pathways, including wastewater treatment plant effluents and direct wash-off during recreational activities. nih.govkarger.com

Once in the environment, the fate of these compounds is governed by several transformation processes. Photodegradation is a major pathway, which can occur directly through the absorption of sunlight or indirectly through reactions with photosensitized species in the water. karger.comnih.gov Studies on ethyl-4-aminobenzoate (Et-PABA) have shown that it undergoes photocatalysis, leading to the formation of various transformation products (TPs). nih.gov Researchers have identified multiple TPs of Et-PABA, suggesting that its transformation in the environment is a key reason why it is often not detected in water samples despite its widespread use. nih.gov The degradation of Et-PABA can also be achieved through advanced oxidation processes (AOPs), such as the UV/persulfate process, which can effectively remove the compound from water. mdpi.com

The transformation of UV filters is a significant area of research because the resulting products may have different toxicological profiles than the parent compound. karger.com For example, while the photocatalytic degradation of Et-PABA was found to lead to less toxic products, the transformation of other UV filters has been shown to sometimes produce compounds with increased toxicity. karger.comnih.gov The lipophilic nature of some UV filters also means they can accumulate in aquatic organisms. snf.ch The continuous entry of these compounds and their TPs into the environment raises concerns about their potential long-term effects on aquatic ecosystems. researchgate.net

Table 2: Environmental Transformation of Ethyl 4-Aminobenzoate (Et-PABA)

Process Description Key Findings Reference(s)
Photocatalysis Degradation induced by light. Leads to the formation of 11 different transformation products through pathways like (de)hydroxylation and demethylation. The resulting products were found to be less toxic than the parent compound. nih.gov
UV/Persulfate Oxidation An advanced oxidation process for water treatment. Can effectively remove 98.7% of Et-PABA within 30 minutes under specific lab conditions. Degradation rates can be high even in real water samples like tap and surface water. mdpi.com
Biodegradation Degradation by microorganisms. PABA-type compounds are generally resistant to biodegradation, leading to their persistence in the environment. mdpi.com

| Environmental Occurrence | Detection in environmental samples. | Despite its use, Et-PABA was not detected in seawater or drinking water sources in one study, likely due to its rapid transformation. Other UV filters, however, are frequently detected. | nih.gov |

Preclinical Research and Safety Assessment

In Vitro Cytotoxicity Profiling of Ethyl 4-(ethylamino)benzoate and Analogs

The cytotoxic effects of procaine (B135), a significant analog of this compound, have been evaluated on various cell lines. In studies using Chinese hamster lung fibroblasts, procaine demonstrated inhibitory effects on cell growth and survival. nih.gov The half-maximal effective concentration (ED50) for cell growth inhibition over a 24-hour exposure was 0.17%, while the ED50 for reduction in cell survival, measured by colony-forming ability, was 0.21%. nih.gov Morphological changes observed in the cells included vacuolation, rounding, and retraction from the growth surface. nih.gov

Furthermore, research has explored the anticancer potential of procaine. researchgate.net When used in combination with the chemotherapy drug doxorubicin, procaine was found to enhance the cytotoxic and apoptosis-inducing effects on MCF-7 breast cancer cells. researchgate.net Procaine has also been identified as a DNA-demethylating agent, which contributes to its growth-inhibitory effects in human cancer cells by reactivating silenced tumor suppressor genes. nih.govaacrjournals.org

Other analogs have also been assessed for their cytotoxic profiles. A Schiff base derivative, Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate (ETHAB), was evaluated on the WRL68 human liver cell line and showed low cytotoxicity, with a half-maximal inhibitory concentration (IC50) greater than 100 µg/mL. nih.gov In contrast, the Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex exhibited notable cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and MCF-7 cells, with a median lethal concentration (LC50) of 23.73 µg/mL and an IC50 of 71.52 µg/mL, respectively. researchgate.net Studies on naphthalene-1,4-dione analogs have also revealed that certain derivatives possess potent cytotoxic activity against human endometrial cancer cells. rsc.org

Table 1: In Vitro Cytotoxicity of Procaine and Analogs

Compound Cell Line Endpoint Result Citation
Procaine Chinese hamster lung fibroblasts Growth Inhibition (ED50) 0.17% nih.gov
Procaine Chinese hamster lung fibroblasts Cell Survival (ED50) 0.21% nih.gov
Procaine + Doxorubicin MCF-7 (Breast Cancer) Enhanced Cytotoxicity Observed researchgate.net
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate WRL68 (Liver) Cytotoxicity (IC50) >100 µg/mL nih.gov
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex EAC and MCF-7 Cytotoxicity (LC50/IC50) 23.73 µg/mL / 71.52 µg/mL researchgate.net

In Vivo Safety Evaluation and Systemic Effects in Animal Models

The in vivo safety and systemic effects of this compound analogs, primarily procaine, have been investigated in various animal models. Systemic administration of procaine hydrochloride in cats has been shown to activate limbic system tissue, specifically by reducing neural inhibition. nih.gov Pharmacokinetic studies in dogs revealed that intravenous administration of procaine penicillin G leads to a rapid distribution of the drug from plasma to the cerebrospinal fluid, which is consistent with the potential for systemic toxic reactions. nih.gov In horses, toxic effects of procaine can manifest as locomotor and behavioral changes. researchgate.net The risk of toxicity is heightened in cases of inadvertent intravascular administration or in animals with lower activity of plasma esterases, the enzymes responsible for hydrolyzing procaine into its non-toxic metabolites. researchgate.net

The degradation products of procaine also have their own toxicological profiles. For instance, oral doses of p-aminobenzoic acid (PABA) exceeding 1.0 g/kg have been shown to be lethal in dogs, causing acute gastro-enteritis and liver necrosis at higher doses. epa.gov

Conversely, studies on more complex derivatives suggest a potential for safer profiles. An in vivo study in mice with the Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated that although treatment caused temporary changes in hematological and biochemical parameters, these values returned towards normal levels after the treatment period, indicating minimal host toxicity. researchgate.net Similarly, another study on a Schiff base of ethyl 4-aminobenzoate (B8803810), ETHAB, in rats showed gastroprotective effects against ethanol-induced ulcers, suggesting a favorable safety profile in that context. nih.gov

Table 2: In Vivo Effects of Procaine and Analogs in Animal Models

Compound/Analog Animal Model Route of Administration Observed Effects Citation
Procaine HCl Cats Systemic Activation of limbic tissue, reduced neural inhibition. nih.gov
Procaine Penicillin G Dogs Intravenous Rapid distribution to cerebrospinal fluid, potential for systemic toxicity. nih.gov
Procaine Horses Intramuscular (risk of IV) Locomotor and behavioral changes, toxicity risk with high circulating levels. researchgate.net
p-Aminobenzoic acid (PABA) Dogs Oral Lethal at >1.0 g/kg; acute gastro-enteritis, liver necrosis. epa.gov

Assessment of Potential Undesirable Biological Activities (e.g., Allergenicity, Percutaneous Absorption)

The potential for undesirable biological activities such as allergenicity and percutaneous absorption has been assessed for analogs of this compound, particularly benzocaine (B179285) and other UV filter derivatives.

Allergenicity: Benzocaine (ethyl 4-aminobenzoate) is a known skin sensitizer (B1316253) and is sometimes used as a positive control in sensitization tests. nih.gov However, its performance in these assays, such as the guinea pig maximization test (GPMT) and the local lymph node assay (LLNA), has been highly variable, with some tests not classifying it as a sensitizer according to EU criteria. nih.gov Safety data sheets for ethyl 4-aminobenzoate consistently list the potential to cause an allergic skin reaction as a hazard. apolloscientific.co.ukflinnsci.comfishersci.nl The reaction mechanisms for skin sensitization by anilines and phenols are complex and not always well-understood, but are thought to involve electrophilic–nucleophilic reactions between the chemical and skin proteins. nih.gov

Percutaneous Absorption: The ability of these compounds to be absorbed through the skin is a key consideration, especially for those used in topical products. Studies have shown that 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a UV filter, can be absorbed through the skin. researchgate.net Evidence from in vivo studies demonstrates that after a single application of a sunscreen containing EDP, approximately 0.5% of the applied amount is excreted in the urine, confirming dermal absorption and systemic availability. researchgate.net

In vitro studies using hairless guinea pig skin have compared the absorption of benzoic acid, p-aminobenzoic acid (PABA), and benzocaine. nih.gov Benzocaine absorption was found to be rapid. nih.gov Notably, both PABA and benzocaine were extensively N-acetylated during their passage through the skin, indicating that skin metabolism is an important factor in assessing the absorption of these compounds. nih.gov

Table 3: Undesirable Biological Activities of Analogs

Activity Compound/Analog Finding Citation
Allergenicity Benzocaine Known skin sensitizer, but gives variable results in standard tests. May cause allergic skin reaction. nih.govflinnsci.comfishersci.nl
Percutaneous Absorption 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) Evidence of dermal absorption and subsequent urinary excretion. researchgate.netresearchgate.net

| Percutaneous Absorption | Benzocaine & PABA | Rapidly absorbed through hairless guinea pig skin; extensively metabolized (N-acetylation) during absorption. | nih.gov |

Environmental Ecotoxicity Assessment of Transformation Products

This compound and its analogs can degrade in the environment, forming transformation products (TPs) with their own ecotoxicological profiles. The parent compound, also known as Ethyl-4-aminobenzoate (Et-PABA), is used in sunscreens but is rarely detected in environmental waters, likely due to its transformation. nih.govresearchgate.net

Studies on the photocatalysis of Et-PABA have shown that its irradiation-induced TPs are less toxic than the parent compound, as determined by luminescent bacteria tests. nih.govresearchgate.net This suggests that environmental transformation processes may lead to a reduction in toxicity. nih.gov

However, the ecotoxicity of TPs can vary significantly depending on the specific analog and the degradation pathway. For example, the transformation of octyl-dimethyl-para-aminobenzoic acid (ODPABA) can result in chloroorganic products that are toxic, lipophilic, and environmentally persistent. nih.gov In contrast, its oxidation products are less toxic and have higher water solubility. nih.gov The degradation of 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA) with oxidizing agents like sodium hypochlorite (B82951) can also form halogenoorganic by-products that may be more toxic than the initial substrate. researchgate.net

The primary degradation products of procaine, which is structurally related to this compound, are p-aminobenzoic acid (PABA) and Diethylaminoethanol (DEAE). Both of these TPs have been assessed for their environmental impact.

p-Aminobenzoic acid (PABA): This compound is considered harmful to aquatic life with long-lasting effects. mdpi.comsigmaaldrich.comcarlroth.com The LC50 for Daphnia (water flea) is reported as 10.32 mg/L over 48 hours, and the chronic NOEC (No Observed Effect Concentration) for Daphnia is 0.337 mg/L over 21 days. sigmaaldrich.com

Diethylaminoethanol (DEAE): This degradation product is also harmful to aquatic organisms. fishersci.it The 96-hour LC50 for the fish Leuciscus idus is 147 mg/L, and the 48-hour EC50 for Daphnia magna is 83.6 mg/L. oecd.orgcorecheminc.com It is readily biodegradable but can cause irritation to respiratory tracts and eyes in mammals upon exposure. oecd.org

Table 4: Ecotoxicity of Transformation Products | Transformation Product | Parent Compound | Organism | Endpoint | Result | Citation | | --- | --- | --- | --- | --- | --- | | Photocatalytic TPs | Ethyl-4-aminobenzoate (Et-PABA) | Luminescent bacteria | Toxicity | Less toxic than parent compound | nih.govresearchgate.net | | Chloroorganic TPs | Octyl-dimethyl-para-aminobenzoic acid (ODPABA) | General | Toxicity | Toxic, lipophilic, persistent | nih.gov | | p-Aminobenzoic acid (PABA) | Procaine | Daphnia (water flea) | LC50 (48h) | 10.32 mg/L | sigmaaldrich.com | | p-Aminobenzoic acid (PABA) | Daphnia (water flea) | NOEC (21d) | 0.337 mg/L | sigmaaldrich.com | | Diethylaminoethanol (DEAE) | Procaine | Leuciscus idus (fish) | LC50 (96h) | 147 mg/L | oecd.org | | Diethylaminoethanol (DEAE) | Daphnia magna (water flea) | EC50 (48h) | 83.6 mg/L | corecheminc.com |

Future Research Directions and Perspectives

Emerging Research Areas and Unexplored Therapeutic Potential of Ethyl 4-(ethylamino)benzoate

While historically utilized in specific chemical syntheses, the therapeutic potential of this compound is an area of expanding investigation. Researchers are now exploring its broader pharmacological activities, moving beyond its traditional applications. One of the key emerging areas is in the development of novel antimicrobial and cytotoxic agents. mdpi.com Derivatives of 4-aminobenzoic acid have shown promise in these areas, and the ethylamino- substitution on the benzoate (B1203000) ring may offer unique properties for further development. mdpi.comnih.gov For instance, a series of alkyl derivatives of 4-aminobenzoic acid were synthesized and evaluated for their anticancer properties, with some compounds showing significant inhibitory effects against lung and oral squamous carcinoma cell lines. nih.gov

The structural backbone of aminobenzoic acids, being non-proteinogenic aromatic amino acids, allows them to be incorporated into various molecular scaffolds, opening up diverse possibilities in microbial metabolism and therapeutic agent design. mdpi.com The bifunctional nature of these compounds makes them valuable intermediates in the synthesis of a wide range of biologically active molecules. mdpi.com For example, derivatives of aminobenzoic acid have been found to possess antibacterial properties. mdpi.com

Furthermore, the core structure of this compound serves as a valuable starting material for creating more complex molecules. The synthesis of Schiff bases from ethyl 2-aminobenzoate, a related compound, highlights the utility of these aminobenzoate esters in generating novel compounds with potential biological activities. amazonaws.com The exploration of such derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

Integration of Advanced Technologies in Aminobenzoate Research

The advancement of research into this compound and its analogs is significantly propelled by the integration of sophisticated technologies. researchgate.net These technologies are crucial for both understanding the fundamental properties of these compounds and for discovering new applications. researchgate.net

Computational and Analytical Techniques:

Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique has been instrumental in revealing how aminobenzoic acid derivatives interact with biological targets, such as the ribosome. acs.org It provides detailed structural models that can explain their reactivity and guide the design of new molecules. acs.org

Spectroscopic and Electrochemical Methods: Techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are essential for characterizing newly synthesized derivatives. nih.govamazonaws.com Electrochemical methods, including cyclic voltammetry and electrochemical impedance spectroscopy, are used to study the properties of polymers derived from aminobenzoic acids. researchgate.net

Biotechnological and Synthetic Approaches:

Metabolic Engineering and Synthetic Biology: These fields are transforming the production of aminobenzoic acid and its derivatives. mdpi.comnih.gov By engineering metabolic pathways in microorganisms, researchers can achieve a more sustainable and environmentally friendly production of these compounds compared to traditional chemical synthesis. mdpi.com

Advanced Oxidation Processes: Technologies like UV-activated persulfate oxidation are being explored for the degradation of aminobenzoate-based compounds, such as UV filters, in water. mdpi.com This has important implications for environmental remediation. mdpi.com

The use of these advanced technologies is not only accelerating the pace of research but also deepening our understanding of the biological significance and potential applications of aminobenzoate derivatives. researchgate.net

Challenges and Opportunities in Drug Discovery Based on this compound

The path of drug discovery and development, including for compounds based on this compound, is fraught with challenges but also presents significant opportunities. researchgate.netcas.org

Challenges:

Complexity of Biological Systems: A primary challenge is the incomplete understanding of the underlying mechanisms of many diseases, which can hinder the identification of effective drug targets. cas.org

Predictive Modeling: The limitations of current models, including animal models, to accurately predict human responses to drug candidates can lead to failures in clinical trials. cas.org

Regulatory Hurdles: Meeting the stringent requirements of regulatory agencies like the FDA is a complex and costly part of the drug development process. researchgate.net

Synthesis and Scale-Up: While laboratory-scale synthesis may be straightforward, scaling up the production of a bioactive compound can present significant chemical and logistical challenges. researchgate.net

Opportunities:

Rich Chemical Diversity: The aminobenzoic acid scaffold is a versatile platform for generating a wide array of derivatives with diverse biological activities. mdpi.comamazonaws.com This provides a rich source of potential new drug leads.

Natural Product Inspiration: Plants and other natural sources continue to provide novel chemical entities for drug development. researchgate.netnih.gov The study of naturally occurring aminobenzoate-related compounds can inspire the design of new therapeutic agents.

Technological Advancement: The rise of artificial intelligence and advanced computational modeling offers new ways to tackle the challenges of drug discovery by improving the efficiency of identifying and optimizing drug candidates. cas.org

Global Collaboration: Increased partnership between research institutions, pharmaceutical companies, and governments, particularly in developing countries, can unlock new avenues for discovering treatments for neglected diseases. nih.gov

The following table summarizes some of the key challenges and opportunities in this field:

CategorySpecific AspectReference
Challenges Misunderstood disease mechanisms cas.org
Limitations of predictive models cas.org
Regulatory complexity researchgate.net
Scale-up of production researchgate.net
Opportunities Versatile chemical scaffold mdpi.comamazonaws.com
Inspiration from natural products researchgate.netnih.gov
Application of artificial intelligence cas.org
Global research partnerships nih.gov

Translational Research Prospects for Clinical Applications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, this involves a multi-step process to determine their potential as therapeutic agents.

A critical first step is the thorough in vitro evaluation of synthesized compounds against specific biological targets. For example, derivatives of 2-(piperazin-1-yl)quinazolin-4(3H)-one, which can be synthesized from methyl-2-aminobenzoate, were tested for their activity against Toxoplasma gondii. acs.org Several of these compounds showed moderate to good effectiveness, with some exhibiting potent inhibition of the parasite's replication and low cytotoxicity. acs.org

Following promising in vitro results, further preclinical studies are necessary. This includes assessing the structure-activity relationship to optimize the lead compounds for improved efficacy and reduced toxicity. nih.govacs.org The synthesis and testing of a series of related compounds allow researchers to identify the chemical modifications that lead to the most desirable pharmacological properties. nih.gov

The ultimate goal is to move the most promising candidates into clinical trials. This requires a significant body of preclinical data on safety and efficacy. The journey from initial synthesis to a potential clinical application is long and complex, but the systematic approach of translational research provides a framework for advancing new chemical entities towards becoming approved therapies. The diverse biological activities already observed for aminobenzoate derivatives suggest that continued research in this area holds promise for future clinical applications. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 4-(ethylamino)benzoate, and how is purity confirmed?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl 4-aminobenzoate with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Post-synthesis, purity is confirmed using:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization.
  • Spectroscopy:
    • ¹H/¹³C-NMR: Confirm structural integrity by analyzing aromatic proton shifts (~6.5–8.0 ppm) and ester/amine functional groups.
    • IR: Validate C=O (ester, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches .
  • Crystallography: Single-crystal X-ray diffraction for unambiguous structural confirmation (if crystalline) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
    • Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage: Keep in tightly sealed containers in well-ventilated areas away from oxidizers. Monitor for degradation via periodic HPLC analysis .

Advanced: How does the reactivity of this compound compare to dimethylamino analogs in photopolymerization?

Methodological Answer:
this compound exhibits distinct reactivity due to steric and electronic effects of the ethyl group vs. dimethylamino analogs. Experimental design for comparison:

  • Degree of Conversion (DC): Use Fourier-Transform Infrared Spectroscopy (FTIR) to measure C=C bond conversion in resin cures. Ethylamino derivatives may show lower DC than dimethylamino analogs due to reduced electron-donating capacity .
  • Kinetic Studies: Employ photo-DSC to compare polymerization rates. Adjust co-initiator ratios (e.g., camphorquinone) and UV intensity to optimize reactivity .
  • Contradiction Resolution: If conflicting data arise (e.g., higher DC in ethylamino derivatives), evaluate amine solubility in the resin matrix or side reactions via LC-MS .

Advanced: How can structural modifications to the ethylamino group impact biological activity or material properties?

Methodological Answer:

  • Synthetic Modifications:
    • Alkylation: Replace ethyl with bulkier groups (e.g., cyclohexyl) to study steric effects on enzyme binding (e.g., via molecular docking simulations) .
    • Electron-Withdrawing Groups: Introduce halogens to the benzene ring to alter electron density and assess antimicrobial activity via MIC assays .
  • Material Science Applications:
    • UV-Curable Coatings: Compare thermal stability (TGA) and tensile strength (DMA) of polymers synthesized with ethylamino vs. phenylamino derivatives .
  • Data Interpretation: Use QSAR models to correlate substituent effects with observed bioactivity or material performance .

Advanced: How can researchers resolve contradictions in spectral data during synthesis optimization?

Methodological Answer:

  • Scenario: Discrepancies in ¹H-NMR peaks (e.g., unexpected splitting or shifts).
  • Troubleshooting Workflow:
    • Reaction Monitoring: Use real-time FTIR or in-situ NMR to detect intermediates/byproducts (e.g., incomplete alkylation) .
    • Byproduct Identification: Employ LC-MS or GC-MS to identify impurities (e.g., unreacted ethyl bromide or hydrolysis products) .
    • Solvent Effects: Test polar vs. non-polar solvents (e.g., DMF vs. toluene) to optimize reaction homogeneity and reduce side reactions .
  • Case Study: If ethylation yields <50%, increase reaction time to 48 hours or use phase-transfer catalysts (e.g., TBAB) .

Advanced: What methodologies assess the environmental stability of this compound in aqueous systems?

Methodological Answer:

  • Hydrolysis Studies:
    • pH-Dependent Degradation: Incubate the compound in buffers (pH 3–11) at 25°C/37°C. Monitor degradation via HPLC-UV at 254 nm .
    • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Ethyl esters typically hydrolyze faster under alkaline conditions .
  • Photodegradation: Expose to UV light (λ = 254 nm) and analyze by LC-MS for byproducts (e.g., benzoic acid derivatives) .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted applications?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. Use software like GROMACS or AutoDock .
  • DFT Calculations: Compare HOMO-LUMO gaps of ethylamino vs. dimethylamino analogs to explain redox behavior in photopolymerization .
  • Machine Learning: Train models on existing datasets (e.g., photopolymer DC values) to predict optimal co-initiator ratios .

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Feasible Synthetic Routes

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Ethyl 4-(ethylamino)benzoate
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Ethyl 4-(ethylamino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.